N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Catalog No.
S1941548
CAS No.
93102-05-7
M.F
C13H23NOSi
M. Wt
237.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylam...

CAS Number

93102-05-7

Product Name

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

InChI

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

RPZAAFUKDPKTKP-UHFFFAOYSA-N

SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

Canonical SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C

Precursor for Chiral Pyrrolidines

NMMB serves as a valuable precursor for the synthesis of chiral pyrrolidines []. These nitrogen-containing heterocyclic rings are prevalent in numerous biologically active molecules []. NMMB reacts readily with α,β-unsaturated esters through a process called 1,3-dipolar cycloaddition to form N-benzyl substituted pyrrolidines in good yields []. This reaction's efficiency and practicality make NMMB a popular choice for synthesizing these chiral building blocks.

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a chemical compound characterized by the molecular formula C₁₃H₂₃NOSi and a molecular weight of 237.42 g/mol. It is classified as an amine and features a methoxymethyl group and a trimethylsilylmethyl group attached to a benzylamine structure. This compound is known for forming azomethine ylides, which can undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, yielding N-benzyl-substituted pyrrolidines in good yields . Its IUPAC name is N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine, and it has various synonyms, including N-benzyl-1-methoxy-N-trimethylsilylmethylmethanamine .

  • Formation of Azomethine Ylides: The compound readily forms azomethine ylides, which are key intermediates in organic synthesis.
  • [3+2] Cycloaddition: These ylides can react with α,β-unsaturated esters to produce N-benzyl-substituted pyrrolidines, demonstrating its utility in synthesizing complex organic molecules .
  • Asymmetric 1,3-Dipolar Cycloadditions: It is also utilized in asymmetric 1,3-dipolar cycloadditions for the large-scale synthesis of chiral compounds, particularly in creating chiral pyrrolidines .

While specific biological activity data for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is limited, its derivatives have been noted for their potential physiological effects. The synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives from this compound indicates a pathway to biologically active molecules that may exhibit pharmacological properties .

The synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine typically involves:

  • Reactions with Aldehydes and Boronic Esters: This compound can react with aldehydes and boronic esters to form various products, showcasing its versatility as a reagent in organic synthesis .
  • Chiral Synthesis Techniques: Its ability to participate in asymmetric reactions makes it valuable for producing chiral compounds, which are essential in pharmaceuticals and agrochemicals .

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine has several applications:

  • Synthesis of Chiral Compounds: It is utilized in the preparation of chiral pyrrolidines and other biologically relevant structures.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations due to its ability to form azomethine ylides and participate in cycloaddition reactions .
  • Research Tool: Its unique reactivity patterns make it a useful tool for chemists studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Electrophiles: The compound can interact with electrophiles such as aldehydes, leading to diverse synthetic pathways.
  • Chirality Induction: Its role in asymmetric synthesis highlights its potential interactions that can induce chirality in products, which is crucial for pharmaceutical applications .

Several compounds share structural or functional similarities with N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-N-trimethylsilylmethylamineContains trimethylsilyl group but lacks methoxymethylLess versatile in forming azomethine ylides
N-MethoxymethylbenzylamineSimilar methoxymethyl group but lacks trimethylsilylMore stable but less reactive
N-Methoxy-N-trimethylsilylmethylbenzylamineContains both groups but varies in substitution patternDifferent reactivity profile

These comparisons highlight the unique reactivity of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine due to the combination of methoxymethyl and trimethylsilyl groups, making it particularly effective for specific synthetic applications.

Molecular Structure and Stereoelectronic Features

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine possesses the molecular formula C13H23NOSi with a molecular weight of 237.41-237.42 grams per mole [1] [2] [3] [4]. The compound's structure is characterized by a central nitrogen atom exhibiting tetrahedral geometry, consistent with tertiary amine hybridization patterns. The nitrogen center adopts an sp³ hybridization state with three bonds to carbon-containing substituents and one lone pair of electrons [5] [6].

The molecular architecture encompasses three distinct substituent groups attached to the nitrogen center: a benzyl group (C6H5CH2-), a methoxymethyl group (CH3OCH2-), and a trimethylsilylmethyl group ((CH3)3SiCH2-) [1] [2] [3]. The Standard International Chemical Identifier (SMILES) notation for this compound is COCN(CC1=CC=CC=C1)CSi(C)C, and the International Chemical Identifier Key is RPZAAFUKDPKTKP-UHFFFAOYSA-N [1] [2] [3] [7].

The stereoelectronic characteristics of this molecule are influenced by several key structural features. The presence of the trimethylsilyl group introduces significant steric bulk while simultaneously providing electronic stabilization through silicon-carbon σ-bonding interactions [8]. The stereoelectronic effects in organosilicon compounds arise from the unique bonding properties of silicon, which exhibits longer bond lengths compared to carbon analogues but maintains remarkably consistent bond strengths [8]. The silicon-carbon bond length in trimethylsilyl groups typically measures approximately 1.87 Å, substantially longer than the corresponding carbon-carbon bonds [8].

The tertiary amine nitrogen center exhibits characteristic bond angles of approximately 108°, slightly compressed from the ideal tetrahedral angle of 109.5° due to the electron-electron repulsion from the lone pair [5] [6] [9]. This geometric arrangement results in a pyramidal molecular geometry around the nitrogen atom, with the lone pair occupying the fourth tetrahedral position [5] [6].

The methoxymethyl group introduces additional conformational flexibility to the molecule through its C-O-C linkage. The presence of oxygen creates opportunities for intramolecular interactions and influences the overall electron distribution within the molecule [10]. The Si-N bond length in related silylamine compounds has been observed to remain remarkably constant at approximately 1.73-1.74 Å, regardless of substitution patterns [11].

Thermochemical Parameters (Boiling Point, Density, Refractive Index)

The thermochemical properties of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 76-80°C at reduced pressure (0.3-0.5 mmHg) [3] [12] [13] [14], which corresponds to approximately 248.7±20.0°C at standard atmospheric pressure [15]. This relatively high boiling point indicates significant intermolecular forces despite the compound's organic nature.

The density of the compound is consistently reported as 0.928 g/mL at 25°C [1] [3] [12] [13] [14]. This density value is typical for organosilicon compounds, reflecting the presence of the silicon atom while maintaining organic character. The specific gravity, measured as 0.928 [3] [12], corresponds exactly to the density measurement, indicating the compound is less dense than water.

The refractive index represents a crucial optical property that provides insight into the compound's molecular polarizability and electronic structure. Multiple sources report the refractive index (nD20) as 1.491-1.494, with literature values specifically citing 1.492 [1] [2] [13]. The Thermo Fisher specification sheet provides a more precise range of 1.4910 to 1.4940 at 20°C and 589 nm wavelength [2] [13]. This refractive index value indicates moderate optical density consistent with the compound's aromatic and silicon-containing structure.

The flash point of the compound is reported as 66°C (151°F) [3] [12] [13], indicating moderate flammability characteristics. This temperature represents the minimum temperature at which the compound can vaporize to form an ignitable mixture in air under standard atmospheric conditions.

ParameterValueConditions
Boiling Point76-80°C0.3-0.5 mmHg
Density0.928 g/mL25°C
Refractive Index1.491-1.49420°C, 589 nm
Flash Point66°C (151°F)Standard conditions
Specific Gravity0.92825°C

Solubility and Reactivity Profiles

The solubility characteristics of N-(Methoxymethyl)-N-(trimethlsilylmethyl)benzylamine are governed by its amphiphilic nature, combining hydrophobic aromatic and silyl components with more polar ether and amine functionalities. The compound demonstrates solubility in chloroform and ethyl acetate [3] [12] [14], two moderately polar organic solvents. This solubility profile indicates compatibility with organic reaction media while suggesting limited water solubility due to the predominance of hydrophobic groups.

The reactivity profile of this compound is dominated by its function as a precursor to azomethine ylides, which are highly reactive 1,3-dipolar species [3] [4] [16] [17] [18]. The compound undergoes facile conversion to N-benzyl azomethine ylides in the presence of catalytic amounts of trifluoroacetic acid [3] [16]. This transformation represents a key mechanistic pathway where the methoxymethyl and trimethylsilylmethyl groups serve as leaving groups during ylide formation.

The hydrolytic sensitivity of the compound is classified as level 2, indicating that it reacts with aqueous acid [3] [12]. This sensitivity arises from the presence of the silicon-carbon bond, which is susceptible to protiodesilylation under acidic conditions. The trimethylsilyl group can be cleaved by various electrophilic reagents, including hydrogen halides and Lewis acids [8].

The predicted pKa value of 7.29±0.50 [3] [12] suggests that the compound exhibits weak basicity typical of tertiary amines with electron-withdrawing substituents. The presence of the electron-withdrawing trimethylsilylmethyl and methoxymethyl groups reduces the basicity compared to simple tertiary alkylamines.

The compound serves as a valuable reagent for in situ generation of N-benzyl azomethine ylides, which readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters to afford N-benzyl substituted pyrrolidines [3] [4] [16]. Alternative catalysts for ylide generation include lithium fluoride, tetrabutylammonium fluoride, trimethylsilyl triflate with cesium fluoride, or trimethylsilyl iodide with cesium fluoride [16].

The mechanistic pathway involves the initial protonation or fluoride-mediated activation of the trimethylsilyl group, followed by elimination to generate the reactive azomethine ylide intermediate [16] [17]. The ylide exhibits characteristic 1,3-dipolar reactivity, with the nitrogen center carrying positive charge and the terminal carbons sharing negative charge density [17] [18].

Sensitivity to Environmental Factors (Light, Moisture)

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine exhibits notable sensitivity to both moisture and light, requiring careful handling and storage protocols [3] [12]. The compound is classified as "Moisture & Light Sensitive," necessitating storage in dark places, sealed containers, and under dry conditions at room temperature [3] [12].

The moisture sensitivity arises primarily from the hydrolytic instability of the silicon-carbon bonds present in the trimethylsilyl group. Under aqueous conditions, particularly in the presence of acids or bases, the trimethylsilyl group can undergo hydrolysis, leading to the formation of trimethylsilanol and cleavage of the C-Si bond [8]. This hydrolytic pathway represents a significant degradation mechanism that can compromise the compound's utility as an azomethine ylide precursor.

The hydrolytic sensitivity rating of 2 indicates that the compound reacts with aqueous acid [3] [12]. This reactivity profile suggests that exposure to atmospheric moisture, particularly in the presence of acidic conditions, can lead to gradual decomposition. The mechanism likely involves protonation of the basic nitrogen center followed by nucleophilic attack by water on the silicon center, resulting in Si-C bond cleavage.

Light sensitivity in organosilicon compounds often relates to photochemical processes that can affect Si-C bonds or other chromophoric groups within the molecule [19]. The presence of the benzyl group introduces aromatic chromophores that can absorb ultraviolet radiation, potentially leading to photochemical decomposition pathways. Additionally, the methoxymethyl ether linkage may be susceptible to photolysis under certain conditions.

The storage requirements specify maintaining the compound in dark places and sealed containers at room temperature [3] [12]. These conditions minimize exposure to both light and atmospheric moisture, preserving the compound's integrity and reactivity. The sealing requirement prevents uptake of atmospheric water vapor, while dark storage eliminates potential photochemical degradation pathways.

The environmental sensitivity also extends to the compound's reactivity with oxygen and other atmospheric components. While specific oxidative stability data are not extensively documented, the presence of the tertiary amine functionality suggests potential susceptibility to oxidation under harsh conditions, particularly at elevated temperatures in the presence of oxygen [20].

Environmental FactorSensitivity LevelStorage Requirement
MoistureHigh (Level 2)Sealed, dry conditions
LightModerate to HighDark storage
TemperatureStable at RTRoom temperature
OxygenModerateInert atmosphere preferred

The practical implications of these sensitivities require that synthetic procedures involving this compound be conducted under anhydrous conditions, preferably under an inert atmosphere such as nitrogen or argon. The use of dry solvents and careful exclusion of moisture throughout handling and reaction procedures is essential for maintaining the compound's reactivity and preventing premature decomposition.

The compound's utility in azomethine ylide chemistry depends critically on maintaining its structural integrity, particularly the preservation of both the methoxymethyl and trimethylsilylmethyl leaving groups [3] [16]. Environmental degradation that affects either of these functional groups can significantly impact the efficiency of ylide generation and subsequent cycloaddition reactions.

Temperature stability appears adequate under normal laboratory conditions, with the compound remaining stable at room temperature when properly stored [3] [12]. However, elevated temperatures may accelerate both hydrolytic and photochemical decomposition processes, making temperature control an important consideration during storage and handling.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Dates

Last modified: 08-16-2023

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